(R)-3-Aminotetrahydrofuran tosylate

Übersicht

Beschreibung

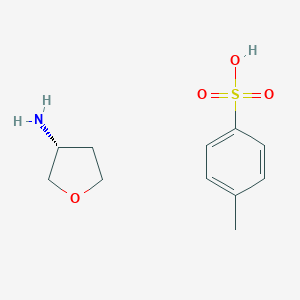

®-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminotetrahydrofuran tosylate typically involves the following steps:

Formation of ®-3-Aminotetrahydrofuran: This can be achieved by starting with a suitable precursor such as ®-3-hydroxytetrahydrofuran. The hydroxyl group is converted to an amino group through a series of reactions involving protection, substitution, and deprotection steps.

Tosylation: The amino group is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the formation of ®-3-Aminotetrahydrofuran tosylate.

Industrial Production Methods: Industrial production of ®-3-Aminotetrahydrofuran tosylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The tosylate group is an excellent leaving group, making ®-3-Aminotetrahydrofuran tosylate a good substrate for nucleophilic substitution reactions.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine.

Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various alkyl halides.

Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution: Products include azides, nitriles, and alkylated derivatives.

Reduction: The primary amine is the major product.

Oxidation: Nitroso and nitro compounds are formed.

Chemistry:

Synthesis of Complex Molecules: ®-3-Aminotetrahydrofuran tosylate is used as an intermediate in the synthesis of various complex organic molecules.

Protecting Group: The tosylate group can serve as a protecting group for the amino functionality during multi-step synthesis.

Biology and Medicine:

Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting the central nervous system.

Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

Polymer Chemistry: The compound is used in the synthesis of polymers with specific functional properties.

Material Science: It finds applications in the development of new materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of ®-3-Aminotetrahydrofuran tosylate involves its ability to participate in various chemical reactions due to the presence of the tosylate group. The tosylate group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The amino group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

®-3-Hydroxytetrahydrofuran: This compound is similar but lacks the amino and tosylate groups.

®-3-Aminotetrahydrofuran: This compound is similar but lacks the tosylate group.

Tosylated Amines: Compounds like tosylated ethanolamine share the tosylate functionality.

Uniqueness: ®-3-Aminotetrahydrofuran tosylate is unique due to the combination of the tetrahydrofuran ring, the amino group, and the tosylate group. This combination imparts specific reactivity and functionality, making it valuable in various synthetic and research applications.

Biologische Aktivität

(R)-3-Aminotetrahydrofuran tosylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of approximately 253.32 g/mol. The compound features a tetrahydrofuran ring substituted with an amino group and a tosylate moiety, which enhances its reactivity and utility in asymmetric synthesis processes. The presence of the amine group makes it an attractive candidate for exploring various biological activities, particularly in pharmaceutical applications.

Research indicates that this compound may interact with multiple biological targets, influencing various metabolic pathways. Notably, it has been studied for its role as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism. This inhibition could have therapeutic implications for conditions such as obesity and metabolic disorders .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Description | Reference |

|---|---|---|

| This compound | Inhibitor of diacylglycerol acyltransferase | |

| 4-Aminotetrahydrofuran-3-ol | Intermediate in pharmaceutical synthesis | |

| 3-Aminotetrahydrofuran | Lacks tosylate group; less reactive |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the tetrahydrofuran ring followed by functionalization with the tosylate group. The reaction conditions often employ common reagents such as tosyl chloride in the presence of a base to facilitate the formation of the tosylate derivative.

Case Study: Synthesis Pathway

A notable synthesis pathway involves treating 4-phenyltriazole with oxetanes to yield tetrahydrofuran derivatives. This method highlights the versatility of this compound as a building block in organic synthesis .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing its potential applications in medicine:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its mechanism as a biochemical probe or enzyme inhibitor .

Future Directions

The unique stereochemistry and functionalization of this compound present opportunities for developing novel therapeutic agents. Future research should focus on:

- Detailed mechanistic studies to elucidate its interactions at the molecular level.

- Clinical trials to assess its safety and efficacy in human subjects.

- Exploration of its derivatives to enhance biological activity and reduce potential side effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-3-Aminotetrahydrofuran tosylate is utilized as a building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in the formation of complex molecules with therapeutic potential.

Case Study: Kappa-Opioid Receptor Antagonists

One notable application involves its use in the synthesis of oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which have been identified as potential κ-opioid receptor antagonists. These compounds are being investigated for their ability to modulate pain pathways without the addictive properties associated with traditional opioids .

Case Study: Adenosine A1 Receptor Agonists

The (R)-3-amino-tetrahydrofuranyl moiety has been incorporated into selective adenosine A1 receptor agonists. These agonists show promise for antiarrhythmic activity, making this compound a valuable precursor in cardiovascular drug development .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction and related methodologies. This reaction is favored for its stereospecificity and mild conditions, making it suitable for synthesizing complex organic molecules.

Synthesis of Chiral Compounds

This compound can be used to create various chiral intermediates. The inherent chirality of this compound allows for the production of optically pure substances, which are crucial in pharmaceutical applications where stereochemistry can significantly affect biological activity .

Research Applications

The compound is also employed in academic research to explore new synthetic pathways and develop novel therapeutic agents. Its structural characteristics make it an ideal candidate for studies focused on drug design and molecular biology.

Potential Research Directions

- Investigating the role of this compound in synthesizing new classes of bioactive molecules.

- Exploring its interactions with biological targets to understand its pharmacodynamics better.

- Developing new synthetic methodologies that utilize this compound as a key intermediate.

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-27-8 | |

| Record name | (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.